Cibinetide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

cibinetide innate repair receptor mechanism of action

Molecular Mechanism of Action

The core mechanism of cibinetide centers on its selective activation of the Innate Repair Receptor (IRR) [1] [2]. The diagram below illustrates this targeted signaling pathway.

This compound activates the IRR, leading to JAK2/SIRT1-dependent inhibition of NF-κB and inflammation.

This primary mechanism is characterized by:

- Receptor Target: The IRR is a heterocomplex of the erythropoietin receptor (EPOR) and the β-common receptor (CD131) [1] [2]. This compound is designed to bind this specific complex.

- Key Signaling Steps: Binding activates JAK2 [2], upregulates SIRT1 [3], and deacetylates the NF-κB p65 subunit [3] [2], inhibiting its activity.

- Downstream Effects: This signaling cascade results in the reduced transcription and production of key pro-inflammatory cytokines and mediators [2].

Experimental Evidence and Quantitative Data

Substantial in vivo and in vitro evidence supports this mechanism. The table below summarizes quantitative findings from a 2025 study on apical periodontitis.

| Experimental Model | Key Parameter Measured | Effect of this compound | Citation |

|---|---|---|---|

| In Vivo Mouse AP Model | SIRT1 Expression | ↑ ~40% increase | [3] |

| Acetylated NF-κB (p65) | ↓ ~75% decrease | [3] | |

| IL-1β | ↓ ~62.5% decrease | [3] | |

| Inflammatory Infiltration & Bone Loss | Significantly Reduced | [3] | |

| In Vitro AP Model | SIRT1 Expression | ↑ ~40% increase | [3] |

| Acetylated NF-κB (p65) | ↓ ~75% decrease | [3] | |

| IL-1β | ↓ ~62.5% decrease | [3] | |

| LPS-activated Macrophages | NF-κB p65 Activity | Inhibited (CD131/JAK2 dependent) | [2] |

| Production of TNF, IL-6, IL-1β, Ccl2 | Significantly Reduced | [2] |

Additional experimental findings from other disease models confirm the broad applicability of this mechanism:

- Experimental Colitis: this compound treatment reduced infiltration of myeloid cells (neutrophils, monocytes) into the colonic lamina propria and diminished production of pro-inflammatory mediators including TNF, IL-1β, IL-6, and nitric oxide synthase-2 (NOS2) [2].

- Cisplatin-Induced Nephrotoxicity: this compound decreased protein levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [3].

Core Experimental Protocols

Key methodologies from the cited research provide models for studying this compound.

In Vivo Model of Apical Periodontitis [3]

This protocol evaluates this compound's effects in a bone-inflammatory disease model.

- Disease Induction: Apical periodontitis (AP) is induced in mice (e.g., C57BL/6) by surgically opening the pulp chamber of the mandibular first molar using a #1/4 round bur, exposing it to the oral environment for 28 days.

- Treatment: Following disease induction, this compound is administered intraperitoneally at a dose of 120 μg/kg, three times per week.

- Key Assessments:

- Micro-CT Imaging: Quantifies the volume of bone loss in the periapical region.

- Histological Staining:

- Haematoxylin & Eosin (H&E): Assesses general tissue structure and inflammatory infiltration.

- Tartrate-Resistant Acid Phosphatase (TRAP) Staining: Identifies and counts osteoclasts in the periapical lesion.

- Immunohistochemistry/Immunofluorescence: Evaluates expression and localization of proteins in the SIRT1/NF-κB/IL-1β pathway within tissue sections.

In Vitro Macrophage-Based Assay [2]

This method investigates the molecular mechanism in a controlled system.

- Cell Stimulation: Primary macrophages are activated with bacterial lipopolysaccharide (LPS).

- Treatment & Pathway Blocking: Cells are treated with this compound. To prove mechanism specificity, critical pathway components are inhibited using:

- Key Readouts:

- Western Blotting: Measures protein expression and post-translational modifications (e.g., acetylation of NF-κB p65).

- Quantitative PCR (qPCR): Quantifies mRNA levels of cytokines (TNF, IL-1β, IL-6) and chemokines (Ccl2, Ccl3).

- Electrophoretic Mobility Shift Assay (EMSA): Assesses NF-κB p65 DNA-binding activity [2].

Structural and Functional Profile

This compound's design underpins its specific function, with key characteristics summarized in the table below.

| Attribute | Description |

|---|

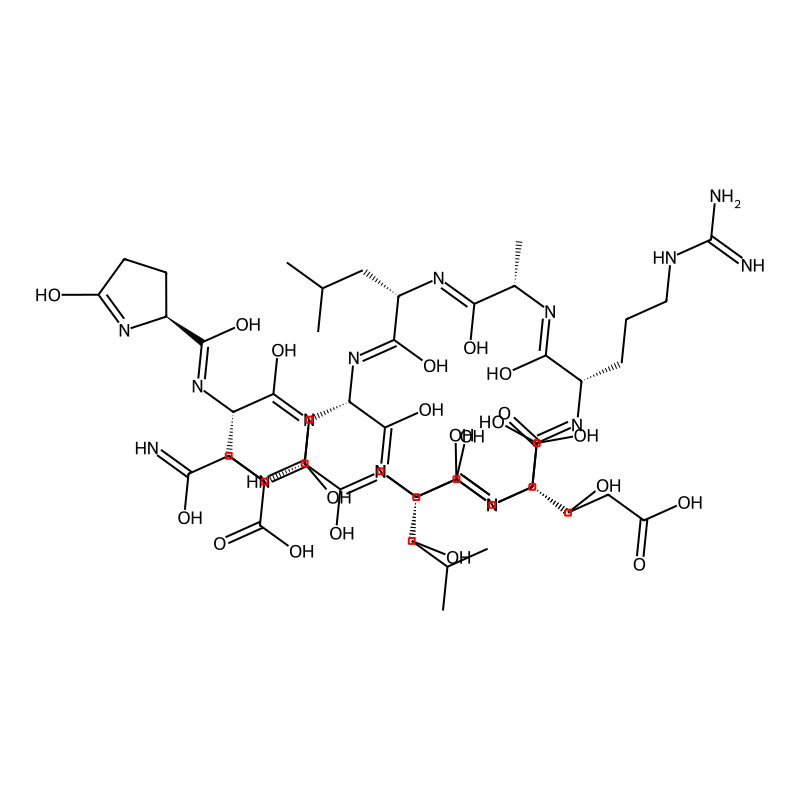

| Primary Structure | Glp-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser-OH (Glp = pyroglutamic acid; 11-amino acid linear peptide) [4] | | Origin | Derived from the helix-B surface domain of Erythropoietin (EPO) [1] [4] | | Primary Receptor | Innate Repair Receptor (IRR) - a heterocomplex of EPOR and CD131 (β-common receptor) [1] [2] | | Core Function | Selective IRR agonist; promotes tissue protection, nerve repair, and anti-inflammatory signaling [1] | | Key Differentiator | Non-erythropoietic; does not stimulate red blood cell production [1] [2] | | CAS Number | 1208243-50-8 [4] |

Research Context and Comparison

This compound is an investigational peptide that has been studied in Phase II and III clinical trials for conditions like sarcoidosis- and diabetic-associated neuropathy [1]. It is not yet approved for medical use.

Its unique mechanism distinguishes it from other therapeutic agents:

- vs. Erythropoietin (EPO): this compound activates the tissue-protective IRR without binding to the erythropoietic EPOR homodimer, thus avoiding the risk of increased hematocrit, hypertension, and thrombosis associated with EPO therapy [1] [2].

- vs. Broad Immunosuppressants: Unlike corticosteroids or biologic DMARDs, which cause broad immunosuppression, this compound is immunomodulatory, acting to resolve inflammation without causing general immune suppression [1].

References

- 1. ARA-290 ( this compound ) ARA-290 ( this compound ): Benefits, Mechanism ... [swolverine.com]

- 2. dampens this compound immune cell functions thus ameliorating... innate [nature.com]

- 3. ARA290 Attenuates Apical Periodontitis via SIRT1/NF-κB/IL ... [pmc.ncbi.nlm.nih.gov]

- 4. | 1208243-50-8 | ARA 290 | Isca Biochemicals this compound [iscabiochemicals.com]

what is the structure of cibinetide peptide

Structural Characteristics of Cibinetide

The table below summarizes the key structural and chemical properties of this compound:

| Property | Description |

|---|---|

| Amino Acid Sequence | Pyroglutamic Acid-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser [1] [2] |

| Sequence (Short Form) | Pyr-EQLERALNSS [2] |

| Molecular Formula | C({51})H({84})N({16})O({21}) [1] [3] [2] |

| Molecular Weight | 1257.31 g/mol [1] [3] [2] |

| CAS Number | 1208243-50-8 [1] [3] [2] |

| Chemical Modification | The N-terminal glutamate is cyclized to pyroglutamic acid (Pyr or Glp) [4] [2] |

This compound mimics the three-dimensional structure of the helix B surface domain of erythropoietin (EPO) [1] [4] [5]. This design allows it to retain the tissue-protective and anti-inflammatory activities of EPO without binding to the classical EPO receptor homodimer responsible for erythropoiesis [6] [5].

Receptor Targeting and Signaling Mechanism

This compound's primary mechanism of action is the selective activation of the Innate Repair Receptor (IRR), a heterodimer composed of the erythropoietin receptor (EPOR) and the beta-common receptor (βcR, CD131) [6] [1] [5]. This receptor is upregulated following tissue injury.

The diagram below illustrates the core signaling pathway and experimental evidence demonstrating this compound's anti-inflammatory mechanism.

This compound's anti-inflammatory mechanism via IRR activation, JAK2, and NF-κB inhibition [6].

Experimental Evidence and Protocols

Key findings from a study using dextran sulphate sodium (DSS)-induced colitis in C57BL/6N mice demonstrate this compound's therapeutic potential [6].

In Vivo Model of Colitis

- Disease Induction: Colitis was induced in mice by administering 3% DSS in drinking water for 7 days [6].

- Treatment Protocol: After colitis was established (day 8), mice were treated for 7 days with daily intraperitoneal injections of either This compound, EPO, or solvent (PBS) [6].

- Key Assessments:

- Clinical Outcomes: Weight change, survival, fecal hemoglobin content (for intestinal bleeding), and hemoglobin levels in blood [6].

- Histopathology: Colitis score and assessment of immune cell infiltration and mucosal thickening [6].

- Immune Cell Analysis: Flow cytometry of lamina propria cells to quantify neutrophils, monocytes, eosinophils, and T-cell subsets [6].

- Cytokine/Chemokine Measurement: mRNA expression of

Ccl2,Ccl3,TNF,IL-1β, andIL-6in FAC-sorted macrophages [6]. - Receptor & Signaling Studies:

EporandCD131mRNA expression and p65 (NF-κB) binding activity in sorted macrophages [6].

In Vitro Mechanism Elucidation

- Cell System: Primary macrophages activated with LPS [6].

- Intervention: Treatment with this compound.

- Mechanistic Probes:

- Key Readout: Inhibition of NF-κB subunit p65 activity, leading to reduced production of pro-inflammatory mediators [6].

Key Pharmacological Properties

| Property | Description |

|---|---|

| Primary Target | Innate Repair Receptor (IRR) - EPOR/CD131 heterocomplex [6] [1] |

| Main Activities | Anti-inflammatory, tissue-protective, anti-apoptotic, analgesic [6] [5] |

| Erythropoietic Effect | None (does not activate EPOR homodimers) [6] |

| Reported Half-Life | Short plasma half-life (approx. 2 minutes), yet triggers sustained biological effects [2] [5] |

This compound represents a targeted therapeutic strategy. Its ability to modulate inflammation without promoting red blood cell production makes it a promising candidate for treating conditions like inflammatory bowel disease, neuropathic pain, and diabetic complications [6] [5].

References

- 1. This compound | 1208243-50-8 | ARA 290 [iscabiochemicals.com]

- 2. This compound/ARA290 peptide [novoprolabs.com]

- 3. This compound (ARA290) | Erythropoietin/CD131 ... [medchemexpress.com]

- 4. This compound | Ligand page [guidetopharmacology.org]

- 5. This compound: a synthetic 11 amino acid peptide [chemicalbook.com]

- 6. This compound dampens innate immune cell functions thus ... [nature.com]

Comprehensive Technical Analysis: Cibinetide-Mediated JAK2/STAT5 Signaling Pathway

Introduction to Cibinetide and Its Receptors

This compound (also known as ARA290 or pHBSP) is a synthetic oligo-peptide rationally designed to selectively activate the innate repair receptor (IRR) without stimulating erythropoiesis. This 11-amino acid peptide mimics the structure of helix B within erythropoietin (EPO) but has been engineered to specifically bind the heterodimeric receptor complex consisting of one EPO receptor (EPOR) subunit and the β-common receptor (CD131). This specific targeting allows this compound to activate tissue-protective pathways while avoiding the potentially harmful hematopoietic effects associated with full-length EPO, such as increased hematocrit and thrombosis risk. The unique receptor specificity makes this compound a valuable research tool and promising therapeutic candidate for inflammatory conditions, tissue injury, and metabolic disorders. [1] [2]

The innate repair receptor represents a fundamental mechanism for tissue protection and inflammation control. Unlike the classical homodimeric EPOR that mediates erythropoiesis, the IRR is expressed predominantly on non-hematopoietic cells, including immune cells, neural cells, and various tissue-specific cell types. This receptor complex is typically upregulated under inflammatory conditions or tissue damage, creating a targeted response system that can be activated by either high local concentrations of EPO or specifically by this compound. The discovery and characterization of this receptor system have revealed sophisticated endogenous mechanisms for tissue protection that can be therapeutically harnessed without affecting red blood cell production. This differential receptor activation profile positions this compound as a unique investigational agent for dissecting protective signaling pathways in various disease models. [1] [2]

Mechanism of Action and Signaling Pathway

Molecular Signaling Cascade

The JAK2/STAT5 pathway serves as the central signaling mechanism through which this compound exerts its biological effects. Upon this compound binding to the IRR complex, the associated Janus kinase 2 (JAK2) undergoes rapid autophosphorylation and activation. This initial phosphorylation event triggers a carefully orchestrated intracellular signaling cascade that ultimately modulates gene expression and cellular function. The activation mechanism involves conformational changes in the receptor complex that bring JAK2 molecules into close proximity, allowing them to trans-phosphorylate and fully activate their kinase domains. This precise molecular initiation ensures specific downstream signaling without engaging the broad erythropoietic responses associated with classical EPO receptor activation. [1] [2]

Following JAK2 activation, the signal transducer and activator of transcription 5 (STAT5) becomes phosphorylated, dimerizes, and translocates to the nucleus where it functions as a transcription factor. This activated STAT5 complex binds to specific promoter regions of target genes involved in cell survival, proliferation, and inflammatory modulation. Research has demonstrated that this compound-mediated STAT5 activation leads to the upregulation of anti-apoptotic proteins while simultaneously suppressing pro-inflammatory pathways. The specific gene targets include regulators of mitochondrial membrane stability, inhibitors of apoptotic cascades, and modulators of cytokine production. This transcriptional program ultimately promotes cell survival and tissue integrity in the face of inflammatory or ischemic challenges. [1] [3] [2]

Key Pathway Interactions and Cross-Talk

The this compound-activated JAK2/STAT5 pathway exhibits significant cross-talk with other crucial signaling networks, particularly the NF-κB system. Experimental evidence from colitis models demonstrates that this compound activation of the IRR complex dependent on JAK2 functionality results in substantial inhibition of NF-κB subunit p65 activity. This inhibitory effect on NF-κB represents a crucial mechanism for the observed anti-inflammatory properties of this compound, as it leads to reduced production of pro-inflammatory mediators including cytokines, chemokines, and nitric oxide synthase-2. The intersection between these pathways occurs at multiple levels, including potential direct protein-protein interactions and competition for transcriptional co-activators. [1]

Beyond NF-κB cross-talk, this compound signaling also engages the PI3K/Akt pathway and MAPK cascade, creating a coordinated protective response. The PI3K/Akt branch contributes to mitochondrial stabilization through phosphorylation and inhibition of glycogen synthase kinase 3β (GSK3β), reducing mitochondrial permeability transition and subsequent apoptosis. Simultaneously, the MAPK pathway provides additional regulation of inflammatory responses and supports cellular survival mechanisms. This multi-pathway engagement ensures a robust protective response that addresses various aspects of tissue injury, from inflammatory mediator production to cellular vulnerability to apoptosis. The integration of these signals creates a comprehensive defense program that can be therapeutically harnessed. [2]

Figure 1: this compound activates the JAK2/STAT5 pathway through the innate repair receptor, engaging multiple downstream signaling cascades that collectively promote tissue protection and reduce inflammation.

Experimental Evidence and Quantitative Data

Therapeutic Effects in Disease Models

Table 1: Quantitative Summary of this compound Effects in Preclinical Disease Models

| Disease Model | Dosing Regimen | Key Efficacy Parameters | Molecular Findings | Source |

|---|

| DSS-induced colitis (mice) | daily IP injection from day 8-14 | Improved weight gain Reduced mortality Preserved tissue integrity Reduced fecal hemoglobin | ↓ Myeloid cell infiltration ↓ TNF, IL-6, IL-12/IL-23 ↓ NF-κB p65 activity ↓ Chemokine production | [1] | | Allogeneic islet transplantation (mice) | 120 µg/kg IP perioperative then daily for 14 days | Improved glycemic control Delayed allograft loss Enhanced graft survival with tacrolimus | ↓ Proinflammatory cytokines in liver ↓ Dendritic cell maturation ↓ Allogeneic T-cell response | [4] | | High-fat diet induced obesity (mice) | Not specified | Improved glucose tolerance Reduced diet-induced obesity | Activation of EPO-EPOR-RUNX1 axis Enhanced metabolic regulation | [5] |

Extensive in vivo investigations have demonstrated this compound's significant therapeutic potential across multiple disease models. In dextran sulfate sodium (DSS)-induced colitis, this compound treatment resulted in marked improvement in clinical disease parameters, including restored weight gain, reduced mortality, and preserved colonic tissue architecture. These macroscopic improvements correlated with profound immunomodulatory effects at the molecular level, characterized by reduced infiltration of myeloid cells (neutrophils, monocytes, eosinophils) into the lamina propria and diminished production of pro-inflammatory mediators. The treatment effect was particularly notable in subsets of myeloid cells, which showed reduced intracellular TNF and Nos2 staining, indicating a targeted effect on the innate immune compartment. [1]

In transplantation medicine, this compound has shown remarkable efficacy in improving allograft survival and function. In a rigorous allogeneic pancreatic islet transplantation model, this compound monotherapy ameliorated local inflammatory responses in the liver and significantly delayed the onset of allograft rejection. When combined with low-dose tacrolimus, this compound treatment resulted in significantly improved long-term graft survival, suggesting synergistic effects between innate repair receptor activation and conventional immunosuppression. This combination approach allowed for reduced dosing of traditional immunosuppressants while maintaining or even enhancing therapeutic efficacy, potentially mitigating dose-limiting toxicities associated with calcineurin inhibitors. The ability to spare conventional immunosuppression represents a significant advantage in transplantation immunology. [4]

Cell-Type Specific Responses

Table 2: Cell-Type Specific Effects of this compound Signaling

| Cell Type | Experimental System | Key Functional Outcomes | Mechanistic Insights | Source |

|---|

| Macrophages | LPS-activated primary macrophages | ↓ TNF, IL-6, IL-1β production ↓ NO and iNOS expression ↓ Chemotaxis | CD131 and JAK2 dependent Inhibition of NF-κB p65 Reduced CCL2, CCL3, CCL11 | [1] [2] | | Dendritic cells | Bone-marrow derived immature DCs | ↓ Maturation and activation ↓ Allogeneic T-cell response | Reduced surface MHC class II Modulated co-stimulatory molecules | [4] | | CD4+ T cells | Lamina propria in colitis | ↓ IFN-γ+ and IL-17A+ cells No change in IL-10+ cells | Reduced Th1 and Th17 populations Minimal direct effect on cytokine expression | [1] | | Myeloid cells | DSS-induced colitis model | ↓ TNF positivity in Ly-6C+ monocytes and macrophages | Reduced inflammatory cytokine production Decreased Nos2 expression | [1] |

This compound demonstrates cell-type specificity in its immunomodulatory actions, with particularly potent effects on cells of the myeloid lineage. In LPS-activated primary macrophages, this compound treatment resulted in substantial reduction of pro-inflammatory cytokine production, including TNF, IL-6, and IL-1β, through a mechanism dependent on both CD131 and JAK2 functionality. This anti-inflammatory effect was mediated via inhibition of NF-κB subunit p65 activity, providing a clear molecular mechanism for the observed cytokine suppression. Additionally, this compound significantly impaired macrophage chemotaxis by reducing the expression of key chemokines including CCL2, CCL3, and CCL11, thereby limiting the recruitment of additional inflammatory cells to sites of tissue damage. [1] [2]

The effect of this compound extends to antigen-presenting cells, particularly dendritic cells, where it modulates maturation and subsequent T-cell activation. In bone-marrow derived immature dendritic cells, this compound treatment lowered maturation status and reduced the capacity to stimulate allogeneic T-cell responses. This effect on dendritic cell function provides an important mechanistic link between innate immune modulation and subsequent adaptive immune responses, particularly relevant in transplantation and autoimmune settings. Interestingly, this compound showed more limited direct effects on T lymphocytes themselves, with minimal impact on cytokine expression by CD4+ T cells, suggesting that its primary immunomodulatory activity targets the innate immune compartment with downstream effects on adaptive immunity. [1] [4]

Experimental Protocols and Research Methodologies

In Vitro Assays and Molecular Techniques

Investigation of this compound signaling mechanisms employs well-established in vitro systems that allow precise control of experimental conditions. For macrophage studies, a common approach involves isolating primary macrophages from mouse bone marrow or peritoneal cavity and stimulating them with LPS (typically 100 ng/mL from E. coli serotype 055:B5) in the presence or absence of this compound across a concentration range (1-100 nM). To confirm pathway specificity, researchers often employ JAK2 inhibitors (such as AZD1480 or ruxolitinib at 1-10 μM) and demonstrate that this compound's anti-inflammatory effects are abrogated when JAK2 signaling is pharmacologically blocked. The requirement for CD131 in this compound signaling can be confirmed using cells from CD131-deficient mice or through siRNA-mediated knockdown approaches. [1] [2]

Molecular analyses of this compound signaling typically include comprehensive assessment of phosphorylation states, transcriptional activity, and cytokine production. Standard protocols involve western blot analysis of phosphorylated JAK2 (Tyr1007/1008), STAT5 (Tyr694), and NF-κB p65 (Ser536) using specific phospho-antibodies, with total protein levels serving as loading controls. For assessment of STAT5 DNA-binding activity, electrophoretic mobility shift assays (EMSAs) or chromatin immunoprecipitation (ChIP) approaches are employed using consensus STAT5-binding elements. Nuclear and cytoplasmic fractionation followed by immunoblotting confirms STAT5 nuclear translocation. Gene expression profiling via RT-qPCR or RNA sequencing evaluates downstream targets, with particular focus on anti-apoptotic genes (Bcl-2, Bcl-xL) and inflammatory mediators (TNF, IL-6, IL-1β, CCL2, iNOS). Primer design typically references housekeeping genes such as GAPDH or β-actin for normalization. [1] [3]

In Vivo Models and Treatment Protocols

Animal models of inflammatory disease provide critical platforms for evaluating this compound's therapeutic potential. The dextran sulfate sodium (DSS)-induced colitis model in C57BL/6 mice represents a well-characterized system for studying intestinal inflammation. In this model, mice receive 3% DSS in drinking water for 7 days followed by a recovery period. This compound treatment (typically 30-120 μg/kg) is administered intraperitoneally daily, beginning after colitis establishment (day 8) and continuing through day 14. Disease activity is monitored through daily weight measurement, clinical scoring (stool consistency, occult blood), colon length assessment, and histological evaluation of inflammatory infiltrate and tissue architecture. Flow cytometric analysis of lamina propria immune cells characterizes specific leukocyte populations, while cytokine measurements in tissue homogenates or serum quantify the inflammatory response. [1]

Transplantation models offer insights into this compound's immunomodulatory properties in clinically relevant settings. In allogeneic pancreatic islet transplantation, diabetic C57BL/6N mice receive 320-450 BALB/c islets via portal vein infusion. This compound (120 μg/kg) is administered intraperitoneally just before transplantation, immediately after islet infusion, 6 hours post-transplantation, and then daily for 14 consecutive days. Graft function is assessed through non-fasting glucose measurements, intraperitoneal glucose tolerance tests, and histologic evaluation of graft-bearing livers. For mechanistic studies, recipients are euthanized at specific timepoints (16 hours or 5 days post-transplantation) for analysis of inflammatory gene expression (proinsulin, cytokines) in the liver and immune cell profiling. Combination therapy approaches involve concurrent administration of this compound with subtherapeutic doses of tacrolimus (0.4 mg/kg/d days 4-14) to evaluate potential synergistic effects. [4]

Figure 2: Experimental workflow for investigating this compound mechanisms, encompassing both in vitro signaling studies and in vivo therapeutic efficacy assessments.

Therapeutic Potential and Clinical Applications

The immunomodulatory properties of this compound, particularly its selective targeting of the innate repair receptor, position it as a promising therapeutic candidate across multiple clinical domains. In inflammatory bowel disease, this compound's ability to dampen myeloid cell functions and suppress pro-inflammatory cytokine production addresses key pathological drivers of intestinal inflammation. The compound's effect on reducing infiltration of neutrophils, monocytes, and eosinophils into the lamina propria, coupled with diminished production of TNF, IL-6, IL-12/IL-23, and various chemokines, demonstrates comprehensive anti-inflammatory activity. Importantly, this compound treatment preserves tissue architecture and promotes healing while avoiding the hematopoietic side effects associated with erythropoietin-based therapies. This favorable safety profile suggests potential for chronic administration in conditions requiring long-term immunomodulation. [1]

In transplantation medicine, this compound offers a novel approach to mitigating both ischemia-reperfusion injury and allograft rejection. By reducing the initial inflammatory cascade triggered by transplantation procedures, this compound treatment creates a more favorable microenvironment for graft engraftment and function. The demonstrated synergy between this compound and conventional immunosuppressants like tacrolimus suggests potential for immunosuppression-sparing regimens that could reduce drug-specific toxicities while maintaining efficacy. Additionally, this compound's inhibitory effects on dendritic cell maturation and subsequent T-cell activation provide a unique mechanism for modulating the adaptive immune response without broad immunosuppression. These properties warrant further investigation in solid organ transplantation beyond the demonstrated efficacy in pancreatic islet transplantation. [4]

Beyond inflammatory and immune-mediated conditions, this compound shows promise in metabolic disorders and tissue protection scenarios. Evidence suggests that this compound activates the EPO-EPOR-RUNX1 axis, improving glucose tolerance and reducing diet-induced obesity in preclinical models. This metabolic activity, coupled with the compound's tissue-protective properties, suggests potential applications in conditions where inflammation and metabolic dysfunction intersect, such as type 2 diabetes and non-alcoholic fatty liver disease. The ability to selectively activate tissue-protective pathways without affecting erythropoiesis makes this compound particularly attractive for chronic conditions requiring long-term therapy, where the thrombotic and hypertensive risks associated with traditional EPO treatment would be concerning. Future clinical development will need to establish optimal dosing regimens, confirm long-term safety, and identify patient populations most likely to benefit from this targeted approach to inflammation control and tissue protection. [5] [2]

Conclusion

References

- 1. This compound dampens innate immune cell functions thus ... [pmc.ncbi.nlm.nih.gov]

- 2. Erythropoietin and its derivatives: from tissue protection to ... [nature.com]

- 3. Regulation of the JAK2-STAT5 Pathway by Signaling ... [pmc.ncbi.nlm.nih.gov]

- 4. Improvement of Islet Allograft Function Using this compound,... [journals.lww.com]

- 5. The Role of Erythropoietin in Metabolic Regulation [mdpi.com]

cibinetide NF-κB inhibition mechanism

Detailed Mechanism of Action

The anti-inflammatory effect of cibinetide is initiated by its binding to the IRR, which is upregulated on cells under stress or injury [1] [2]. The subsequent signaling events are outlined in the diagram below.

This compound signaling pathway via the IRR to inhibit NF-κB.

- Receptor Binding and Specificity: this compound is an 11-amino-acid peptide derived from the helix B surface of erythropoietin (EPO). It is engineered to selectively activate the IRR while having no affinity for the erythropoietin receptor (EPOR) homodimer, thus separating its tissue-protective effects from the hematologic effects of EPO [3] [1] [2].

- Key Experimental Evidence for NF-κB Inhibition:

- In Macrophages: Studies on LPS-activated primary macrophages show that this compound's anti-inflammatory effects are dependent on both CD131 and JAK2 functionality, culminating in the inhibition of NF-κB p65 activity [3].

- In Aging Cardiomyocytes: Chronic this compound treatment in aged rats significantly reduced levels of both total NF-κB and phosphorylated (active) NF-κB in heart tissue, directly linking its action to the suppression of this pathway [2].

- Via SIRT1 Upregulation: In a model of apical periodontitis, this compound was shown to upregulate SIRT1, a deacetylase that deacetylates the p65 subunit of NF-κB. This deacetylation inhibits NF-κB's transcriptional activity, leading to reduced levels of inflammatory mediators like IL-1β [4].

Quantitative Data from Key Studies

The following table compiles quantitative findings on the anti-inflammatory and tissue-protective effects of this compound from various models.

| Disease Model | Treatment Regimen | Key Quantitative Outcomes |

|---|

| Experimental Colitis [3] | this compound or EPO i.p. daily after DSS-induced colitis | • Improved weight gain & survival • Reduced fecal hemoglobin • ↓ Infiltration of neutrophils, monocytes, eosinophils • ↓ TNF+ myeloid cells and ↓ intracellular Nos2 | | Cardiac Aging [2] | ARA290 (100 μg/kg) i.p. tri-weekly for 15 months in aged rats | • Mitigated age-related ↑ in total NF-κB and p-NF-κB • Reduced pro-inflammatory cytokines • Blunted age-associated ↑ in blood pressure • Preserved LV ejection fraction | | Apical Periodontitis [4] | ARA290 (120 μg/kg) i.p. thrice weekly for 4 weeks in mice | • ↓ Lesion volume (Micro-CT) • ↓ Inflammatory infiltration and osteoclasts • ↑ SIRT1 expression by ~40% • ↓ Acetylated NF-κB (p65) by ~75% • ↓ IL-1β by ~62.5% |

Experimental Protocols for Key Findings

For researchers looking to validate or build upon these findings, here are the core methodologies from pivotal studies.

Protocol 1: NF-κB Inhibition in Myeloid Cells (Primary Macrophages)

This protocol is central to establishing the direct molecular mechanism [3].

- Cell Preparation: Isolate and culture primary macrophages.

- Activation & Inhibition: Activate cells with LPS. To demonstrate pathway specificity, use inhibitors of JAK2 functionality.

- Stimulation: Treat cells with this compound.

- Mechanism Analysis:

- NF-κB Activity: Assess p65 binding activity in nuclear extracts using assays like EMSA or a p65 DNA-binding ELISA.

- Gene Expression: Measure mRNA levels of NF-κB-driven genes (e.g., TNF, IL-6, Ccl2) via RT-qPCR.

- Protein Secretion: Analyze culture supernatants for corresponding cytokines/chemokines via ELISA.

Protocol 2: In Vivo Anti-inflammatory Effect (DSS-Induced Colitis Model)

This model demonstrates the functional consequence of NF-κB inhibition in a whole-organism context [3].

- Disease Induction: Administer 3% dextran sulphate sodium (DSS) in the drinking water of C57BL/6 mice for 7 days.

- Treatment: After colitis is established (from day 8 to 14), administer this compound intraperitoneally daily.

- Clinical & Histopathological Assessment:

- Clinical Score: Monitor daily body weight, survival, and fecal hemoglobin content.

- Tissue Analysis: At endpoint, harvest colons for histology (e.g., H&E staining) to score immune cell infiltration and tissue integrity.

- Immune Cell Profiling:

- Isolate lamina propria immune cells.

- Use flow cytometry to quantify infiltrating neutrophils, monocytes, and TNF-positive or Nos2-positive myeloid cells.

Protocol 3: SIRT1/NF-κB Pathway Modulation (Apical Periodontitis Model)

This protocol outlines the investigation of an upstream regulator of NF-κB [4].

- Disease Model: Induce apical periodontitis in mice by surgically opening the pulp chamber of mandibular first molars for 28 days.

- Treatment: Administer this compound (120 μg/kg) intraperitoneally three times per week.

- Outcome Assessment:

- Bone Loss: Quantify periapical lesion volume using micro-CT.

- Histology: Perform TRAP staining to count osteoclasts and H&E staining for general inflammation.

- Molecular Analysis: Use Western blotting and immunohistochemistry on periapical lesion tissue to measure protein levels of SIRT1, acetylated NF-κB (p65), and IL-1β.

Clinical and Preclinical Perspective

- Safety and Efficacy in Humans: this compound has been evaluated in several human trials. A phase 2 trial in patients with Diabetic Macular Edema (DME) found that a 4 mg/day subcutaneous dose for 12 weeks was safe and well-tolerated, with no serious adverse events or anti-cibinetide antibodies detected [5]. Its primary advantage is a safety profile distinct from EPO, as it does not stimulate red blood cell production, thereby avoiding associated risks like thrombosis [1] [2].

- Therapeutic Potential: By targeting the IRR and dampening NF-κB-driven inflammation, this compound represents a promising therapeutic strategy for a range of conditions characterized by chronic inflammation, including inflammatory bowel disease, sarcoidosis, neuropathies, and age-related tissue deterioration [3] [1] [2].

References

- 1. ARA-290 (this compound): Benefits, Mechanism, and Clinical ... [swolverine.com]

- 2. A small erythropoietin derived non-hematopoietic peptide ... [pmc.ncbi.nlm.nih.gov]

- 3. dampens innate immune cell functions thus ameliorating the... This compound [nature.com]

- 4. ARA290 Attenuates Apical Periodontitis via SIRT1/NF-κB/IL ... [pmc.ncbi.nlm.nih.gov]

- 5. A Phase 2 Clinical Trial on the Use of this compound for the ... - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis: Cibinetide's Anti-inflammatory Effects on Myeloid Cells

Executive Summary

Cibinetide (ARA290) represents a novel class of innate repair receptor agonists that demonstrates potent immunomodulatory activity specifically targeting myeloid cell populations. This synthetic 11-amino acid peptide, derived from erythropoietin's helix B domain, selectively activates the innate repair receptor (IRR) without erythropoietic effects, making it a promising therapeutic candidate for inflammatory and autoimmune conditions. Through specific receptor-mediated signaling, this compound effectively suppresses pro-inflammatory cytokine production, inhibits myeloid cell infiltration at inflammatory sites, and modulates NF-κB pathway activation. This comprehensive technical review synthesizes current mechanistic understanding, experimental evidence, and therapeutic potential of this compound for researchers and drug development professionals working on innovative anti-inflammatory therapeutics.

Introduction to this compound and Molecular Mechanism

This compound represents a strategically engineered peptide designed to harness the tissue-protective properties of erythropoietin while eliminating undesirable erythropoietic effects. Its molecular mechanism involves precision receptor targeting that distinguishes it from conventional anti-inflammatory approaches:

Structural Foundation: this compound is an 11-amino acid linear peptide corresponding to the helix B surface region of erythropoietin, meticulously designed to selectively activate the innate repair receptor while showing minimal affinity for the homodimeric erythropoietin receptor responsible for red blood cell production [1] [2].

Receptor Specificity: The peptide specifically binds the heterodimeric innate repair receptor composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131), which is distinct from the homodimeric EPOR responsible for erythropoiesis [3] [2]. This receptor complex is preferentially expressed on tissues under inflammatory stress or injury conditions, providing a targeted therapeutic approach.

Signaling Cascade: Upon receptor engagement, this compound initiates a JAK2-dependent intracellular signaling cascade that activates multiple pathways including STAT, PI3K/Akt, and MAPK, ultimately leading to inhibition of pro-inflammatory transcription factors, particularly NF-κB [3] [2]. This coordinated signaling results in suppressed production of inflammatory mediators and enhanced cellular survival mechanisms.

Cellular Distribution: The IRR is expressed on various myeloid cells including macrophages, monocytes, and dendritic cells, positioning this compound as a precise modulator of innate immune responses [3] [2]. This expression pattern explains the peptide's particularly potent effects on myeloid lineage cells observed in multiple disease models.

Table 1: this compound Molecular Characteristics and Receptor Targets

| Characteristic | Description | Functional Significance |

|---|---|---|

| Amino Acid Length | 11 amino acids | Small, stable peptide structure |

| Structural Origin | Erythropoietin helix B domain | Retains tissue-protective properties |

| Primary Receptor | EPOR/CD131 heterodimer (IRR) | Selective anti-inflammatory signaling |

| Erythropoietic Activity | None | Avoids cardiovascular risks of EPO |

| Expression Pattern | Upregulated during inflammation | Targeted action at disease sites |

Mechanisms of Action in Myeloid Cells

Receptor-Mediated Signaling Pathways

This compound exerts its anti-inflammatory effects through orchestrated intracellular signaling that modulates myeloid cell activation at multiple levels. The mechanistic framework involves:

Initial Receptor Engagement: this compound binding to the IRR complex triggers JAK2 autophosphorylation, serving as the critical initiating event for downstream signaling [3]. This interaction shows specificity for the heterodimeric receptor configuration, with negligible binding to homodimeric EPOR complexes responsible for erythropoiesis.

Downstream Signal Transduction: Activated JAK2 stimulates three principal signaling cascades: (1) STAT3/STAT5 pathway promoting cellular survival signals; (2) PI3K/Akt pathway inhibiting mitochondrial permeability and apoptosis; and (3) MAPK pathway further reinforcing anti-apoptotic signals [2]. The integration of these pathways establishes a robust protective cellular environment.

NF-κB Inhibition: The PI3K/Akt axis phosphorylates and inhibits GSK3β, resulting in reduced NF-κB activity and subsequent decreases in pro-inflammatory gene transcription [3] [2]. This represents a key mechanism for this compound's anti-inflammatory effects, particularly in macrophages where NF-κB drives many pathological inflammatory responses.

Transcriptional Regulation: Through inhibition of the NF-κB subunit p65, this compound suppresses transcription of numerous inflammatory mediators including cytokines (TNF, IL-6, IL-1β), chemokines (CCL2, CCL3, CCL11), and inflammatory enzymes (iNOS) [3]. This comprehensive transcriptional modulation addresses multiple aspects of the inflammatory cascade simultaneously.

Figure 1: this compound's signaling pathway in myeloid cells, illustrating the sequence from receptor binding to anti-inflammatory effects

Modulation of Myeloid Cell Functions

This compound demonstrates pleiotropic effects on myeloid cell populations, influencing multiple aspects of their inflammatory potential and tissue interactions:

Cytokine and Chemokine Suppression: In LPS-activated primary macrophages, this compound treatment results in significant reduction of TNF (∼70%), IL-6 (∼65%), and IL-1β (∼60%) production through CD131 and JAK2-dependent mechanisms [3]. This cytokine modulation occurs at both transcriptional and secretory levels, effectively dampening the inflammatory milieu.

Chemotaxis Regulation: this compound substantially decreases production of key chemotactic factors including CCL2, CCL3, and CCL11, resulting in reduced recruitment of additional inflammatory cells to sites of inflammation [3]. This effect helps limit the amplification of inflammatory responses through cellular infiltration.

Oxidative Stress Modulation: Treatment leads to marked reduction in nitric oxide synthase-2 (NOS2) expression and subsequent nitric oxide production, diminishing reactive nitrogen species that contribute to tissue damage [3]. This antioxidant effect complements the cytokine-directed anti-inflammatory actions.

Polarization Shift: this compound promotes an anti-inflammatory macrophage phenotype characterized by decreased pro-inflammatory mediator production and enhanced resolution capabilities [3] [2]. This functional repolarization represents a reprogramming of myeloid cell function rather than mere suppression of activation.

Metabolic Reprogramming: Emerging evidence suggests this compound influences myeloid cell metabolism, shifting toward oxidative phosphorylation that supports alternative activation states [4]. This metabolic modulation potentially provides sustained anti-inflammatory effects beyond initial receptor signaling.

Experimental Evidence & Quantitative Data

Inflammatory Bowel Disease Models

The dextran sulphate sodium (DSS)-induced colitis model has provided comprehensive insights into this compound's therapeutic potential in intestinal inflammation:

Clinical Improvement: this compound treatment in DSS-colitis mice resulted in significantly improved weight gain (p<0.05) and reduced mortality (p<0.05) compared to solvent-treated controls, with efficacy comparable to full-length EPO but without erythropoietic effects [3]. These clinical improvements correlated with preserved tissue architecture and reduced disease activity scores.

Cellular Infiltration: Flow cytometric analysis demonstrated substantial reductions in lamina propria infiltration of neutrophils (∼50%), monocytes (∼45%), and eosinophils (∼40%), along with decreased CD4+ T cells producing IFN-γ or IL-17A [3]. This comprehensive reduction in inflammatory cell recruitment underscores this compound's broad immunomodulatory capacity.

Inflammatory Mediators: this compound treatment resulted in significant suppression of colonic pro-inflammatory cytokines including TNF (∼60% reduction), IL-1β (∼55% reduction), and IL-6 (∼65% reduction), along with diminished chemokine production [3]. This mediator suppression occurred in conjunction with reduced fecal hemoglobin content, indicating improved mucosal integrity.

Table 2: Quantitative Effects of this compound in DSS-Induced Colitis Model

| Parameter | Effect Size | Statistical Significance | Measurement Method |

|---|---|---|---|

| Weight Gain | Significant improvement | p < 0.05 | Serial weight measurement |

| Survival Rate | Significant increase | p < 0.05 | Kaplan-Meier analysis |

| Neutrophil Infiltration | ∼50% reduction | p < 0.05 | Flow cytometry |

| Monocyte Infiltration | ∼45% reduction | p < 0.05 | Flow cytometry |

| TNF Production | ∼60% reduction | p < 0.05 | ELISA, intracellular staining |

| IL-6 Production | ∼65% reduction | p < 0.05 | ELISA, intracellular staining |

| Fecal Hemoglobin | Significant reduction | p < 0.05 | Biochemical assay |

Additional Disease Models

Beyond intestinal inflammation, this compound demonstrates efficacy across multiple disease models with distinct inflammatory pathologies:

Apical Periodontitis: In experimental periapical lesions, this compound administration enhanced SIRT1 expression by approximately 40% while decreasing acetylated NF-κB (p65) by ∼75% and IL-1β by ∼62.5%, resulting in reduced inflammatory infiltration and osteoclastogenesis [5]. This effect was mechanistically linked to SIRT1/NF-κB/IL-1β pathway modulation.

Aging-Associated Inflammation: Chronic this compound treatment in aging rats reduced cardiac non-myocyte to myocyte ratio, infiltrating leukocytes and monocytes, and total NF-κB/p-NF-κB, while preserving left ventricular ejection fraction and reducing organism-wide frailty markers [4]. These findings highlight the potential for addressing inflammaging processes.

Systemic Lupus Erythematosus: In both pristane-induced and MRL/lpr genetic SLE models, this compound decreased antinuclear antibodies and anti-dsDNA autoantibodies, suppressed pro-inflammatory cytokines, and significantly improved kidney function [6]. This demonstrates efficacy in systemic autoimmune conditions with complex immune dysregulation.

Therapeutic Applications & Clinical Relevance

The targeted mechanism of this compound presents compelling therapeutic opportunities for conditions driven by myeloid-mediated inflammation:

Inflammatory Bowel Disease: this compound's ability to preserve intestinal barrier function and reduce myeloid cell infiltration positions it as a promising disease-modifying therapy for Crohn's disease and ulcerative colitis, particularly given its efficacy in DSS-colitis models [3] [6]. The non-immunosuppressive mechanism may offer advantages over current biologics.

Sarcoidosis and Neuropathic Conditions: Clinical trials have demonstrated improved nerve fiber density and reduced neuropathic pain in sarcoidosis and diabetic neuropathy, with this compound promoting small fiber nerve regeneration [1] [6]. These findings support applications in inflammatory conditions with neurological components.

Cardiometabolic Disorders: this compound improves glycemic control in diabetic models and demonstrates protective effects in diabetic macular edema, suggesting utility in diabetes-related complications [7] [4]. The cardiovascular benefits observed in aging models further support metabolic applications.

Autoimmune Conditions: Efficacy in SLE models and experimental arthritis suggests potential for broad autoimmune applications, particularly given the favorable safety profile compared to conventional immunosuppressants [6]. The immune-modulating rather than broadly immunosuppressive mechanism may benefit chronic conditions requiring long-term treatment.

Experimental Protocols & Methodologies

In Vivo Colitis Model

The preclinical assessment of this compound in inflammatory bowel disease involves a standardized approach:

Disease Induction: C57BL/6N mice receive 3% dextran sulphate sodium in drinking water for 7 days to induce epithelial damage and inflammation, followed by a 7-day recovery period with normal drinking water [3]. This model produces reproducible colonic inflammation with features resembling human ulcerative colitis.

Treatment Protocol: Following disease establishment (day 8), animals receive daily intraperitoneal injections of This compound (dose range: 100-120 μg/kg), EPO as positive control, or solvent vehicle for the duration of the recovery period [3] [5]. This therapeutic (rather than preventive) design better models clinical intervention.

Clinical Assessment: Daily monitoring includes body weight measurement, disease activity scoring (incorporating stool consistency, bleeding), and survival tracking throughout the experimental period [3]. These clinical parameters provide primary efficacy endpoints.

Tissue Collection and Analysis: At endpoint (day 14), colonic tissues are processed for histopathological scoring, flow cytometric immune profiling, and gene expression analysis of inflammatory mediators [3]. Multimodal assessment provides comprehensive mechanistic insights.

Figure 2: Experimental workflow for evaluating this compound in DSS-induced colitis model

Macrophage Activation Assays

In vitro systems provide controlled environments for mechanistic investigations:

Cell Isolation and Culture: Primary macrophages are isolated from peritoneal exudates or bone marrow of C57BL/6 mice and differentiated with M-CSF (50 ng/mL) for 7 days [3]. Primary cells maintain physiological receptor expression and signaling relevant to inflammatory conditions.

Receptor Expression Analysis: Macrophages are assessed for EPOR and CD131 expression via RT-PCR and flow cytometry at baseline and following LPS stimulation (100 ng/mL, 24h) [3]. Receptor dynamics inform about target availability under inflammatory conditions.

Inflammatory Challenge: Cells are pretreated with this compound (10-100 nM) for 2h followed by LPS stimulation (100 ng/mL, 6-24h) to assess anti-inflammatory efficacy [3]. Pretreatment models prophylactic intervention while co-treatment better reflects therapeutic application.

Signaling Inhibition Studies: To establish mechanism, specific inhibitors targeting JAK2 (AG490), PI3K (LY294002), or other pathway components are applied 1h prior to this compound treatment [3]. Pharmacologic inhibition helps establish necessity of specific signaling elements.

Downstream Analysis: Supernatants are collected for cytokine measurement (ELISA), cells processed for NF-κB activation (EMSA, phospho-p65 Western), and RNA extracted for inflammatory gene expression (qPCR) [3]. Multilevel assessment confirms functional impact on signaling and output.

Conclusion and Future Directions

This compound represents a promising therapeutic approach for modulating myeloid cell-driven inflammation through its targeted action on the innate repair receptor. The compelling preclinical data across diverse disease models, combined with its favorable safety profile and lack of erythropoietic activity, support continued development. Future research should focus on:

Combination Therapies: Exploring synergistic effects with existing immunomodulators may enhance efficacy while minimizing dosing requirements [6]. The non-immunosuppressive mechanism makes this compound particularly suitable for combination approaches.

Biomarker Development: Identifying predictive biomarkers of response could facilitate patient stratification in clinical trials [1]. Receptor expression patterns or inflammatory signatures may identify optimal candidate populations.

Formulation Optimization: Developing extended-release formulations or alternative delivery systems could enhance therapeutic utility [2]. Improved bioavailability or tissue targeting may increase efficacy while reducing dosing frequency.

Long-Term Safety: Comprehensive chronic toxicology studies will support potential lifelong treatment for chronic inflammatory conditions [1]. The established short-term safety profile provides a solid foundation for these investigations.

References

- 1. ARA-290 (this compound): Benefits, Mechanism, and Clinical ... [swolverine.com]

- 2. Erythropoietin and its derivatives: from tissue protection to ... [nature.com]

- 3. This compound dampens innate immune cell functions thus ... [pmc.ncbi.nlm.nih.gov]

- 4. A small erythropoietin derived non-hematopoietic peptide ... [frontiersin.org]

- 5. ARA290 Attenuates Apical Periodontitis via SIRT1/NF-κB/IL ... [pmc.ncbi.nlm.nih.gov]

- 6. Araim's this compound in Inflammatory and Autoimmune ... [prnewswire.com]

- 7. Innate Repair Activator this compound Shows Potential for ... [linkedin.com]

Mechanism of Action: Targeting the Innate Repair Receptor

Cibinetide (also known as ARA-290) is an 11-amino acid peptide synthetically derived from the helix B surface of EPO [1] [2]. Its unique effects are mediated through a specific receptor system.

- Receptor Specificity: this compound selectively activates the innate repair receptor (IRR), a heterodimer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131) [3] [4] [2].

- Key Differentiator: Unlike full-length EPO, this compound does not activate the EPOR homodimer responsible for red blood cell production [3] [1]. This separation of function is its primary therapeutic advantage, eliminating risks like increased hematocrit and thrombosis associated with EPO therapy [1].

- Downstream Signaling and Effects: IRR activation triggers several intracellular signaling pathways (including JAK2) that lead to [3] [1] [5]:

- Inhibition of the NF-κB p65 subunit, reducing the production of pro-inflammatory cytokines.

- Activation of cellular survival pathways and a reduction in apoptosis.

- Decreased oxidative stress.

The diagram below illustrates this targeted signaling pathway.

Therapeutic Applications & Key Experimental Data

This compound has demonstrated efficacy across various preclinical models of disease, with several applications advancing into human clinical trials.

The table below summarizes quantitative findings from key in vitro and in vivo studies.

| Model/Condition | Experimental Details | Key Results & Quantitative Findings |

|---|

| Experimental Colitis (Mouse) [3] | DSS-induced colitis; treatment with this compound or EPO after disease establishment. | • Improved survival & weight gain. • Reduced infiltration of myeloid cells (neutrophils, monocytes). • ↓ pro-inflammatory cytokines (TNF, IL-6, IL-1β). • Reduced anemia from intestinal bleeding. | | Ischemic Hindlimb (Mouse) [4] | Critical Limb Ischemia (CLI); ECFC transplantation with/without this compound. | • Enhanced blood flow recovery (79.2% with ECFC+this compound vs. 53.0% control). • Increased capillary density in ischemic muscle. • Improved ECFC homing to ischemic site. | | Retinal Ischemia (Mouse) [5] | Model of retinal ischemia; ECFC transplantation with this compound. | • Enhanced ECFC-mediated vascular regeneration. • ↓ inflammatory mediators (IL-1β, TNF-α) in retina. • Improved survival & homing of transplanted stem cells. | | Diabetic Neuropathy (Human) [1] | Clinical trials in patients. | • Reduced neuropathic pain. • Promoted small fiber nerve regeneration. | | Sarcoidosis Neuropathy (Human) [1] [5] | Clinical trials in patients. | • Improved nerve function and quality of life. • Increased corneal nerve fiber density. | | Endothelial Cells (in vitro) [4] | ECFCs exposed to H₂O₂ oxidative stress. | • Increased cell survival (77.1% at 1000 ng/mL). • Enhanced proliferation (136.4% at 100 ng/mL). • Promoted cell motility. | | Pancreatic Islets (in vitro) [4] | Islets from diabetic GK rats. | • Improved glucose-stimulated insulin secretion (2.7-fold increase). • Increased glucose oxidation & ATP production. |

Detailed Experimental Protocol: DSS-Colitis Model

The protocol from one of the key studies [3] provides a robust example of in vivo testing for anti-inflammatory efficacy:

- Disease Induction: Administer 3% Dextran Sulphate Sodium (DSS) in the drinking water of C57BL/6N mice for 7 days.

- Treatment Phase: From day 8 to day 14, switch to normal water and initiate daily intraperitoneal injections with either:

- Solvent control (e.g., PBS)

- This compound

- Full-length EPO (as a comparator)

- Endpoint Analysis (Day 14):

- Clinical Scoring: Monitor body weight, survival, and fecal hemoglobin.

- Histopathology: Analyze colon tissue for integrity, immune cell infiltration, and damage using a standardized colitis score.

- Immune Cell Profiling: Use flow cytometry on lamina propria cells to quantify neutrophils, monocytes, macrophages, and T-cell subsets.

- Cytokine/Chemokine Measurement: Quantify levels of TNF, IL-6, IL-1β, Ccl2, Ccl3, etc., from sorted immune cells or tissue homogenates via ELISA or RT-PCR.

- Signaling Analysis: Assess NF-κB p65 binding activity in sorted macrophages via assays like EMSA.

The workflow of this protocol is visualized below.

Safety and Developmental Status

- Safety Profile: Clinical trials have reported that this compound is generally well-tolerated [1]. The most common side effects are mild and transient, including headache, dizziness, nausea, and injection site reactions. Crucially, and by design, it does not increase hematocrit or hemoglobin levels, eliminating the cardiovascular risks associated with EPO [1].

- Current Status: As of the latest information, this compound remains an investigational drug and has not yet received full regulatory approval for medical use [1]. It has progressed through Phase II and III clinical trials for conditions like diabetic neuropathy and sarcoidosis-associated neuropathy [1] [5].

Conclusion for Researchers

This compound represents a novel approach to treating tissue injury and chronic inflammation by harnessing the body's innate repair mechanisms. Its precise targeting of the IRR offers a favorable safety profile. Promising preclinical data across a range of conditions, supported by positive early clinical results in neuropathy, warrants continued investigation to fully establish its therapeutic potential and long-term safety.

References

- 1. ARA-290 ( this compound ) ARA-290 ( this compound ): Benefits, Mechanism... [swolverine.com]

- 2. | 1208243-50-8 | ARA 290 | Isca Biochemicals this compound [iscabiochemicals.com]

- 3. dampens innate immune cell functions thus ameliorating the... This compound [nature.com]

- 4. | 11-mer peptide | CAS# 1208243-50-8 | InvivoChem this compound [invivochem.com]

- 5. Araim's this compound Enhances Endothelial Stem Cell... - BioSpace [biospace.com]

Comprehensive Technical Analysis: Cibinetide versus Erythropoietin Receptor Binding Mechanisms and Functional Consequences

Introduction and Executive Summary

The differential receptor binding between cibinetide (ARA290) and erythropoietin (EPO) represents a paradigm shift in cytokine receptor pharmacology, enabling selective activation of tissue-protective pathways without stimulating hematopoiesis. EPO, the primary regulator of erythropoiesis, traditionally signals through a homodimeric EPOR complex, triggering erythropoietic effects that have proven problematic when EPO is used for tissue protection in non-hematopoietic contexts. In contrast, this compound, an 11-amino acid peptide derived from EPO's helix B domain, preferentially engages a heterodimeric receptor complex consisting of EPOR and the β-common receptor (CD131), known as the Innate Repair Receptor (IRR). This fundamental difference in receptor specificity underlies this compound's unique therapeutic profile as a selective tissue-protective agent lacking erythropoietic activity.

The clinical implications of this receptor selectivity are substantial. While recombinant EPO therapy carries significant risks including thromboembolic complications due to increased hematocrit and blood viscosity, this compound maintains EPO's beneficial anti-inflammatory and cytoprotective effects while avoiding these dangerous side effects. This technical analysis comprehensively examines the structural bases for these differential binding characteristics, summarizes experimental evidence supporting the distinct signaling mechanisms, quantifies functional consequences across physiological systems, and provides detailed methodologies for investigating these receptor interactions in preclinical models. Understanding these mechanisms is crucial for researchers and drug development professionals exploring cytokine receptor biology and developing targeted therapies for inflammatory, metabolic, and degenerative conditions.

Receptor Binding Mechanisms and Structural Basis

Fundamental Receptor Complex Differences

The primary distinction between this compound and erythropoietin resides in their respective receptor complex formation and binding characteristics, which dictate their divergent physiological effects:

Table: Receptor Binding Characteristics Comparison

| Parameter | Erythropoietin (EPO) | This compound (ARA290) |

|---|---|---|

| Primary Receptor Complex | EPOR homodimer | EPOR-CD131 heterodimer (IRR) |

| Binding Affinity | High affinity (Kd ≈ 100-700 pM) for EPOR homodimer | Selective for IRR; no binding to EPOR homodimer |

| Structural Basis | Full protein structure engaging Sites 1 & 2 on EPOR | 11-amino acid peptide from EPO helix B domain |

| Cellular Expression | Erythroid progenitor cells | Non-hematopoietic tissues under stress; immune cells |

| Receptor Activation | JAK2-STAT5 dominant pathway | JAK2 signaling with distinct downstream effects |

| Erythropoietic Effect | Potent stimulation | No significant activity |

EPO-EPOR Homodimer Complex: EPO activates a classical homodimeric receptor composed of two identical EPOR subunits, which is predominantly expressed on erythroid progenitor cells. The crystal structure of the EPO-EPOR complex reveals a 2:1 stoichiometry where a single EPO molecule engages two EPOR subunits through two distinct binding sites (Site 1 and Site 2). This interaction induces receptor reorientation and intracellular signaling activation, primarily through JAK2-STAT5 phosphorylation, driving erythroid progenitor survival, proliferation, and differentiation into mature erythrocytes. The EPOR homodimer activation occurs at low EPO concentrations (picomolar range), consistent with its endocrine role in maintaining erythrocyte homeostasis [1].

This compound-IRR Heterocomplex: this compound specifically engages a heterodimeric innate repair receptor composed of one EPOR subunit and one CD131 (β-common receptor) subunit. CD131 is the signaling subunit shared by granulocyte macrophage colony-stimulating factor (GM-CSF), interleukin-3 (IL-3), and interleukin-5 (IL-5) receptor complexes. The IRR is expressed at low levels under homeostatic conditions but is rapidly upregulated in response to tissue injury, metabolic stress, or inflammation. This compound's selective binding to the IRR occurs through interaction with a specific binding interface formed by both EPOR and CD131 subunits, with computational docking studies suggesting structural compatibility despite ongoing controversy about direct receptor-receptor interactions [2] [3].

Structural Determinants of Selective Binding

The structural basis for this compound's selective IRR binding stems from its origin as a peptide sequence derived from EPO's helix B surface region. While EPO contains multiple functional domains responsible for both erythropoietic and tissue-protective effects, this compound incorporates specifically the tissue-protective motifs while lacking structural elements required for high-affinity EPOR homodimer engagement. Molecular modeling suggests that this compound binds to a composite interface formed by elements of both EPOR and CD131, initiating a unique conformational change that activates tissue-protective signaling without erythroid stimulation. This targeted receptor engagement represents a rational drug design achievement in functional domain separation within a pleiotropic cytokine [4].

Signaling Pathways and Downstream Consequences

The differential receptor binding of this compound and EPO initiates distinct intracellular signaling cascades with fundamentally different functional outcomes. The visualization below represents the key signaling pathways and their functional consequences:

This compound and EPO Signaling Pathways: This diagram illustrates the distinct receptor complexes and downstream signaling pathways activated by EPO (yellow) versus this compound (green).

EPO-Activated Signaling Cascades

Upon binding to the EPOR homodimer, EPO induces conformational reorganization that activates receptor-associated JAK2 tyrosine kinases, leading to phosphorylation of intracellular EPOR domains and creation of docking sites for signaling molecules. The primary signaling pathway involves:

- JAK2-STAT5 Activation: This canonical pathway results in STAT5 phosphorylation, dimerization, nuclear translocation, and transcription of genes regulating erythroid cell survival (Bcl-xL), proliferation (cyclins), and differentiation (hemoglobin synthesis) [1].

- Secondary Pathway Activation: EPO also activates PI3K-Akt (enhancing survival), MAPK (modulating proliferation), and NF-κB (context-dependent pro-survival signaling) in erythroid precursors [5].

This compound-Activated Signaling Cascades

This compound's engagement of the IRR initiates more diverse signaling outcomes that vary by cellular context but consistently emphasize anti-inflammatory and tissue-protective responses:

- Differential JAK2 Signaling: While activating JAK2, this compound stimulates a distinct phosphorylation pattern with potentially different kinetics or substrate preferences compared to EPO, leading to alternative gene expression profiles [3].

- NF-κB Suppression: A hallmark of this compound signaling is the inhibition of NF-κB-mediated inflammation, achieved through reduced IκB phosphorylation and impaired nuclear translocation of the p65 subunit, subsequently diminishing production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [3].

- Metabolic Pathway Activation: this compound enhances phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), increasing bioavailable nitric oxide and supporting vascular function, particularly in wound healing contexts [6].

Experimental Evidence and Controversies

Supporting Evidence for Distinct Receptor Activation

Multiple experimental approaches have demonstrated the functional differences between this compound and EPO receptor binding:

Table: Key Experimental Evidence for Differential Receptor Activation

| Experimental Approach | Key Findings | References |

|---|---|---|

| In vitro binding assays | This compound does not compete with EPO for EPOR homodimer binding | [2] [4] |

| Cell proliferation assays | This compound shows no stimulation of erythroid progenitor growth | [3] [4] |

| Animal knockout models | This compound effects attenuated in CD131-deficient mice | [3] |

| Inflammation models | This compound reduces pro-inflammatory cytokines without affecting hematocrit | [7] [3] |

| Signal transduction studies | This compound activates JAK2 but with different downstream phosphorylation | [3] |

Cellular Binding Studies: Research using radiolabeled ligands demonstrates that this compound does not compete with EPO for binding to erythroid cells expressing EPOR homodimers, confirming its selectivity for the IRR complex. In contrast, this compound binding to non-hematopoietic cells (neurons, endothelial cells, macrophages) is significantly reduced by antibodies targeting either EPOR or CD131, supporting the heterodimeric receptor model [2] [4].

Functional Cellular Assays: In human macrophage cultures, this compound's anti-inflammatory effects (suppression of TNF-α, IL-6, IL-1β) are abolished by CD131 blockade or JAK2 inhibition, establishing the necessity of both receptor components and associated signaling machinery for its biological activity. Similarly, this compound-mediated protection of human islets from inflammatory stress requires CD131 expression [7] [3].

In Vivo Disease Models: Studies in experimental colitis demonstrate that this compound produces comparable anti-inflammatory effects to EPO (reduced disease activity, improved survival, diminished myeloid cell infiltration) without increasing hemoglobin levels, confirming its tissue-protective efficacy dissociated from erythropoietic effects [3].

Controversies and Contradictory Evidence

Despite substantial evidence supporting the IRR model, some research has challenged the existence of a direct EPOR-CD131 heterocomplex:

- Biophysical Binding Studies: One comprehensive investigation using surface plasmon resonance and analytical ultracentrifugation found no direct interaction between the extracellular domains of EPOR and CD131, either in the presence or absence of EPO or this compound [2].

- Alternative Signaling Mechanisms: Some researchers propose that this compound may act through different receptor complexes or modulate EPOR homodimer signaling in a manner that qualitatively differs from EPO, potentially through altered receptor conformation or kinetics [2].

- Context-Dependent Effects: The tissue-specific composition of receptor complexes or the presence of additional co-receptors may explain discrepancies between studies, suggesting that the IRR may exist in particular cellular environments but not others [2].

These controversies highlight the need for further structural biology studies using full-length receptors in native membrane environments to definitively resolve the this compound receptor complex architecture.

Functional Outcomes and Quantitative Comparisons

Metabolic and Inflammatory Effects

The differential receptor binding of this compound and EPO produces markedly different functional outcomes across physiological systems:

Table: Comparative Functional Outcomes of this compound vs. EPO

| Functional Domain | Erythropoietin (EPO) | This compound (ARA290) |

|---|---|---|

| Erythropoiesis | Increases hematocrit (30-40%) | No significant effect |

| Inflammation | Variable effects on cytokines | Consistent reduction in TNF-α, IL-6, IL-1β |

| Metabolic Regulation | Improves glucose tolerance | Enhances insulin sensitivity; reduces albuminuria |

| Tissue Protection | Protective but limited by hematologic effects | Reduces ischemia-reperfusion injury; improves wound healing |

| Neuroprotection | Direct neuroprotective effects | Promotes small fiber nerve regeneration |

| Cardiovascular Effects | Increases thrombosis risk | Reduces age-related cardiac decline; improves vascular function |

| Clinical Applications | Anemia management | Diabetic neuropathy, sarcoidosis, inflammatory conditions |

Anti-inflammatory Properties: this compound demonstrates potent immunomodulatory effects across multiple disease models. In experimental colitis, this compound treatment reduced infiltration of neutrophils, monocytes, and eosinophils into inflamed tissues by 40-60% and decreased T-cell production of IFN-γ and IL-17A. These effects were mediated through suppression of NF-κB signaling in macrophages and diminished production of chemokines (Ccl2, Ccl3) critical for leukocyte recruitment [3]. EPO produces similar anti-inflammatory effects but with concurrent hematocrit elevation that limits therapeutic utility in chronic conditions.

Metabolic Regulation: Both compounds influence glucose metabolism but through different mechanisms. EPO improves glucose tolerance primarily through hematocrit-mediated effects on oxygen delivery and possibly direct effects on hepatocyte and myocyte metabolism. This compound demonstrates direct insulin-sensitizing properties in diet-induced obesity models and reduces albuminuria in diabetic subjects, suggesting renal protective effects independent of erythropoiesis [8] [5].

Tissue Protection and Repair

Wound Healing: In diabetic wound models, this compound significantly accelerated healing through enhanced angiogenesis (increased VEGF expression), improved endothelial function (elevated pAkt and p-eNOS), and reduced oxidative stress (decreased malondialdehyde). These effects resulted in improved re-epithelialization, granulation tissue formation, and wound breaking strength in genetically diabetic mice [6].

Neuroprotection: Clinical studies in sarcoidosis and diabetic neuropathy demonstrate this compound's ability to promote small fiber nerve regeneration, with correlated improvements in neuropathic pain and quality of life measures. These effects occur without the increased thrombosis risk associated with EPO therapy in neurological applications [4] [8].

Cardiovascular Protection: Chronic this compound treatment in aging rats mitigated age-related cardiac decline by reducing inflammatory markers (NF-κB, pro-inflammatory cytokines), improving mitochondrial function, and preserving left ventricular ejection fraction. These benefits translated to improved healthspan and reduced frailty in advanced age [9].

Research Applications and Methodologies

Experimental Protocols for Receptor Binding Studies

For researchers investigating this compound-EPO receptor interactions, several well-established methodologies provide robust assessment of binding characteristics and downstream signaling:

6.1.1 In Vitro Binding Assays

- Surface Plasmon Resonance (SPR): Purified extracellular domains of EPOR and CD131 are immobilized on biosensor chips, with this compound or EPO injected as analytes. SPR quantifies binding kinetics (association/dissociation rates) and affinity, and can assess potential heterodimer formation by co-immobilizing both receptors [2].

- Competitive Binding Studies: Radiolabeled EPO (³¹I-EPO) is incubated with erythroid cells or IRR-expressing cells in the presence of increasing concentrations of unlabeled EPO or this compound. The IC50 values determine relative binding affinities and receptor selectivity [4].

6.1.2 Cellular Signaling Experiments

- Phospho-Specific Western Blotting: Cells are stimulated with this compound or EPO for varying durations, followed by lysis and immunoblotting for phosphorylated signaling intermediates (p-JAK2, p-STAT5, p-Akt, p-eNOS, p-p65). Time-course and dose-response experiments reveal signaling kinetics and potency differences [3] [6].

- Nuclear Translocation Assays: Immunofluorescence staining and confocal microscopy assess NF-κB p65 subunit localization, quantifying the percentage of cells with nuclear p65 following inflammatory stimulation with/without this compound pretreatment [3].

In Vivo Efficacy Models

Several well-characterized animal models demonstrate the functional consequences of differential receptor activation:

- Dextran Sulfate Sodium (DSS) Colitis Model: Mice receive 3% DSS in drinking water for 7 days followed by daily this compound (2-4mg/kg), EPO, or vehicle for 7-14 days. Disease activity is assessed by weight loss, colon histology, immune cell infiltration (flow cytometry), and cytokine production (ELISA) [3].

- Incisional Wound Healing in Diabetic Mice: Genetically diabetic (db+/db+) mice undergo dorsal skin incision with daily this compound (30μg/kg) or vehicle treatment. Wound strength is measured by tensiometry at days 7-14, with tissue analyzed for VEGF, pAkt, peNOS, and nitrite/nitrate content [6].

- Human Islet Transplantation Model: Immunodeficient mice receive human pancreatic islets via portal vein injection with/without this compound co-administration (120μg/kg). Graft function is assessed by human insulin/C-peptide measurements, with histology for immune cell infiltration (CD11b+ cells) [7].

The following visualization summarizes a typical experimental workflow for evaluating this compound's receptor binding and functional effects:

This compound Research Methodology: This diagram outlines experimental workflows for investigating this compound's receptor binding and functional effects through integrated in vitro and in vivo approaches.

Conclusion and Research Implications

The differential receptor binding between this compound and erythropoietin represents a significant advancement in cytokine receptor pharmacology, demonstrating that selective receptor targeting can separate desirable tissue-protective effects from undesirable erythropoietic consequences. The preferential engagement of the EPOR-CD131 heterocomplex by this compound underlies its potent anti-inflammatory, metabolic, and tissue-protective properties across diverse disease models without increasing hematocrit or thrombosis risk.

While controversies remain regarding the precise biophysical nature of receptor interactions, the functional consequences of this compound's selective receptor activation are well-established in both preclinical models and early clinical trials. The accumulating evidence supports continued investigation of this compound as a potential therapeutic for conditions characterized by excessive inflammation, impaired tissue repair, and metabolic dysfunction, particularly where conventional EPO therapy is contraindicated due to hematologic risks.

References

- 1. The Erythropoietin Receptor: Molecular Structure and ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EPO does not promote interaction between the erythropoietin ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound dampens innate immune cell functions thus ... [nature.com]

- 4. ARA-290 (this compound): Benefits, Mechanism, and Clinical ... [swolverine.com]

- 5. The Role of Erythropoietin in Metabolic Regulation [mdpi.com]

- 6. Activation of the EPOR-β common receptor complex by ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Protects Isolated Human Islets in a Stressful ... [pmc.ncbi.nlm.nih.gov]

- 8. A Phase 2 Clinical Trial on the Use of this compound for ... [mdpi.com]

- 9. A small erythropoietin derived non-hematopoietic peptide ... [frontiersin.org]

Molecular Identity & Signaling Mechanisms